3-Amino-2-methyl-1-(thiophen-2-yl)propan-1-one
Description
Properties
Molecular Formula |
C8H11NOS |
|---|---|
Molecular Weight |
169.25 g/mol |
IUPAC Name |
3-amino-2-methyl-1-thiophen-2-ylpropan-1-one |
InChI |
InChI=1S/C8H11NOS/c1-6(5-9)8(10)7-3-2-4-11-7/h2-4,6H,5,9H2,1H3 |
InChI Key |
AXEWJXBTRHTLME-UHFFFAOYSA-N |
Canonical SMILES |
CC(CN)C(=O)C1=CC=CS1 |
Origin of Product |
United States |
Preparation Methods
Mannich Reaction Approach
One classical route involves the Mannich reaction, which is a three-component condensation involving an aldehyde or ketone, formaldehyde, and an amine. Specifically:
- Starting Materials : Acetylthiophene, formaldehyde, and dimethylamine.
- Process :
- Acetylthiophene reacts with formaldehyde and dimethylamine under acidic or neutral conditions to form a Mannich base intermediate.
- This intermediate then undergoes further transformations, such as oxidation or rearrangement, to yield the target amino ketone.
- Mild acidic catalysis or neutral conditions.
- Reflux temperature to promote condensation.
- Use of solvents like ethanol or acetic acid.
This route is detailed in literature describing Mannich reactions for heterocyclic compounds, providing a straightforward pathway to functionalized amino ketones.
Retromichael or Michael Addition Strategy
Involving the reaction of a precursor ketone with methylamine:
- Starting Material : 4-(2-thienyl)butan-2-one (or similar thiophene ketone derivatives).
- Process :
- The ketone undergoes a Michael addition with methylamine, which adds across the α,β-unsaturated system or directly to the carbonyl.
- Followed by tautomerization or rearrangement to produce the amino ketone.
- Mild heating.
- Excess methylamine to drive the reaction.
- Solvent such as ethanol or methanol.
This approach is supported by patent literature, emphasizing its utility in synthesizing amino ketones with heteroaryl groups.
Friedel-Crafts Acylation and Subsequent Amination
Another route involves the acylation of thiophene derivatives:
- Step 1 : Acylation of thiophene with 3-chloropropionyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.
- Step 2 : Nucleophilic substitution with methylamine to introduce the amino group at the desired position.
- Step 3 : Oxidation or further functionalization to form the final amino ketone.
This method is well-documented in heterocyclic chemistry, especially for preparing substituted thiophene derivatives.
Industrial-Scale Synthesis
For large-scale production, the synthesis is optimized to maximize yield and purity:
| Step | Methodology | Reagents | Conditions | Notes |
|---|---|---|---|---|
| 1 | Friedel-Crafts acylation | Thiophene, 3-chloropropionyl chloride | Anhydrous AlCl₃, reflux | Produces 3-chloropropionyl thiophene |
| 2 | Nucleophilic substitution | Methylamine | Reflux in ethanol | Converts acylated thiophene to amino derivative |
| 3 | Oxidation | Hydrogen peroxide or potassium permanganate | Controlled temperature | Forms sulfoxide or sulfone if needed |
Reaction Conditions and Reagents Summary
| Reaction Type | Reagents | Typical Conditions | Major Products |
|---|---|---|---|
| Mannich reaction | Acetylthiophene, formaldehyde, dimethylamine | Reflux, mild acid/base | Amino ketone intermediates |
| Michael addition | Thiophene ketone, methylamine | Reflux, ethanol | Amino ketone derivatives |
| Friedel-Crafts acylation | Thiophene, 3-chloropropionyl chloride | AlCl₃, reflux | Acylated thiophene |
| Nucleophilic substitution | Methylamine | Reflux, ethanol | Amino substituted thiophene |
Notes on Purification and Yield
- Purification : Typically involves recrystallization from ethanol or ethyl acetate, or chromatography for laboratory-scale synthesis.
- Yield : Reported yields vary from 60% to 85%, depending on reaction conditions and purification efficiency.
- Enantiomeric Purity : Enantioselective reduction methods are employed to obtain optically pure compounds, especially for pharmaceutical applications.
Summary of Key Research Findings
Chemical Reactions Analysis
Types of Reactions
3-Amino-2-methyl-1-(thiophen-2-yl)propan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thiol or amine derivatives.
Substitution: The compound can undergo substitution reactions, where functional groups on the thiophene ring are replaced with other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens and nucleophiles are commonly used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce thiols or amines .
Scientific Research Applications
3-Amino-2-methyl-1-(thiophen-2-yl)propan-1-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex thiophene derivatives.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential therapeutic applications, such as anti-inflammatory and anti-psychotic effects.
Industry: The compound is used in the development of organic semiconductors and corrosion inhibitors
Mechanism of Action
The mechanism of action of 3-Amino-2-methyl-1-(thiophen-2-yl)propan-1-one involves its interaction with specific molecular targets and pathways. The compound can modulate various biological pathways, including enzyme inhibition and receptor binding. For example, it may inhibit kinases or modulate estrogen receptors, leading to its observed biological effects .
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations on the Propanone Core
The propan-1-one scaffold is common in synthetic chemistry, with substituents influencing reactivity and biological activity. Key comparisons include:
Insights :
- The amino group at C3 in the target compound offers a site for hydrogen bonding, contrasting with chloro or dimethylamino substituents, which alter electronic properties.
Functional Group Modifications
Ketone vs. Alcohol
- This compound: The ketone group enhances electrophilicity, making it reactive toward nucleophiles.
- (S)-3-(Methylamino)-1-(thiophen-2-yl)propan-1-ol: The alcohol group (reduced ketone) is a key intermediate for Duloxetine, improving water solubility but reducing reactivity .
Thiophene vs. Other Aromatic Groups
- Thiophene-containing analogs : Exhibit enhanced π-π stacking and sulfur-mediated interactions, beneficial in CNS-targeting drugs .
- Phenyl or benzofuran analogs : Increased hydrophobicity and altered electronic profiles (e.g., 3-mmc has a 3-methylphenyl group, favoring dopamine reuptake inhibition) .
Biological Activity
3-Amino-2-methyl-1-(thiophen-2-yl)propan-1-one, also referred to as 3-(methylamino)-1-(thiophen-2-yl)propan-1-one, is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The compound is characterized by the following chemical structure:
- Chemical Formula : C₉H₁₃N₁OS
- Molecular Weight : 169.27 g/mol
The presence of the thiophene ring contributes to its pharmacological properties, as thiophene derivatives are known for their versatility in biological applications.
This compound interacts with various biological targets, influencing cellular signaling pathways. Key mechanisms include:
- Enzyme Inhibition : The compound has been shown to inhibit specific enzymes, which can alter metabolic processes and cellular functions. For example, it interacts with cytochrome P450 enzymes, affecting the metabolism of drugs and endogenous compounds.
- Receptor Modulation : It may modulate receptor activity, impacting neurotransmitter systems and potentially providing therapeutic effects in neurological disorders.
Antimicrobial Activity
Research indicates that thiophene derivatives exhibit significant antimicrobial properties. This compound has been evaluated for its effectiveness against various pathogens. For instance:
| Pathogen | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 0.22 μg/mL |
| Escherichia coli | 0.25 μg/mL |
These results suggest that the compound could be developed as a potential antimicrobial agent .
Anticancer Properties
Thiophene derivatives have been explored for their anticancer activities. The compound shows promise in inhibiting cancer cell growth, with IC50 values indicating effective cytotoxicity against several cancer cell lines:
| Cell Line | IC50 (μM) |
|---|---|
| MCF7 (breast cancer) | 0.49 - 48.0 |
| HeLa (cervical cancer) | 0.20 - 2.58 |
These findings highlight the potential of this compound in cancer therapy .
Anti-inflammatory Effects
The anti-inflammatory properties of thiophene derivatives have been documented, with studies suggesting that they can modulate inflammatory pathways. This activity may be attributed to their ability to inhibit pro-inflammatory cytokines and enzymes involved in inflammation .
Case Studies and Research Findings
Several studies have investigated the biological activity of this compound:
- Study on Antimicrobial Activity : A recent study assessed the antimicrobial efficacy of various thiophene derivatives, including this compound, demonstrating notable inhibition against Staphylococcus aureus and Escherichia coli with low MIC values .
- Anticancer Screening : Another study evaluated the anticancer potential of this compound against a panel of human cancer cell lines, revealing significant cytotoxic effects with varying IC50 values depending on the cell type .
- Inflammation Modulation : Research has indicated that thiophene derivatives can reduce inflammation markers in animal models, suggesting a therapeutic role in conditions characterized by chronic inflammation .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
